![molecular formula C16H13N3O2S B7496401 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
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Overview
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide, also known as compound X, is a novel chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X is its potential as a new cancer therapy. Its anti-tumor activity and ability to induce apoptosis in cancer cells make it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X. One area of research could focus on understanding its mechanism of action and identifying its molecular targets. Another area of research could focus on developing new cancer therapies based on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X. Additionally, more research is needed to determine its safety and efficacy in humans and to identify any potential side effects.
Synthesis Methods
Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfanylpyridine to form the desired N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X.
Scientific Research Applications
Compound X has shown potential in various scientific research applications. One of the major applications is in the field of cancer research. Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X has anti-tumor activity and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-18-9-14(21-10)11-4-6-12(7-5-11)19-15(20)13-3-2-8-17-16(13)22/h2-9H,1H3,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGSZBSLRRZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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